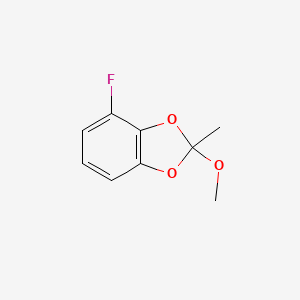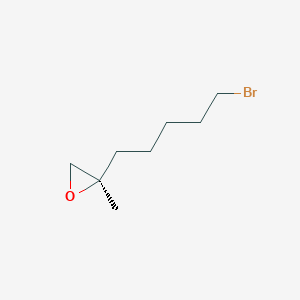![molecular formula C13H20N2OS B14250562 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol CAS No. 350229-20-8](/img/structure/B14250562.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various therapeutic applications due to its unique chemical structure and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol typically involves the reaction of 2-methoxyphenylpiperazine with ethane-1-thiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods also include purification steps to remove any impurities and obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups onto the piperazine ring or the methoxyphenyl group .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in the treatment of neurological disorders, cardiovascular diseases, and other medical conditions due to its interaction with specific biological targets.
作用機序
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signaling pathways and cellular responses .
類似化合物との比較
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and interacts with similar biological targets.
Naftopidil: A medication used to treat benign prostatic hyperplasia, which also features a piperazine moiety.
Urapidil: An antihypertensive agent with a piperazine structure, used to manage high blood pressure.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol is unique due to its specific combination of a methoxyphenyl group and a thiol group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
350229-20-8 |
|---|---|
分子式 |
C13H20N2OS |
分子量 |
252.38 g/mol |
IUPAC名 |
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanethiol |
InChI |
InChI=1S/C13H20N2OS/c1-16-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-17/h2-5,17H,6-11H2,1H3 |
InChIキー |
XCHSCCXHNZRJOK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


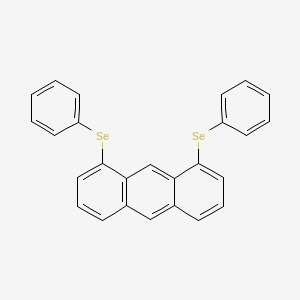
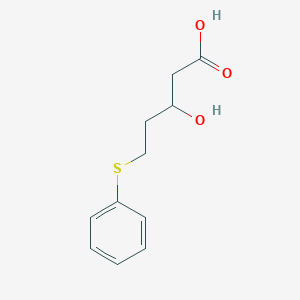
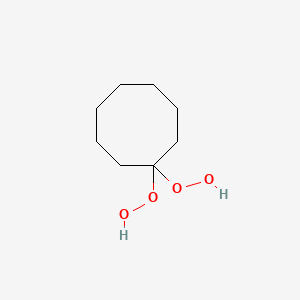
![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
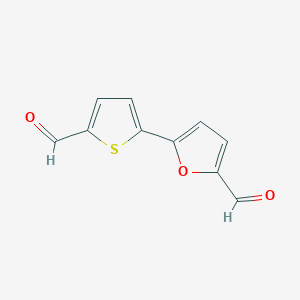
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
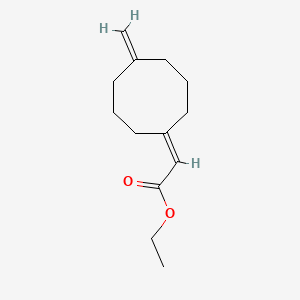
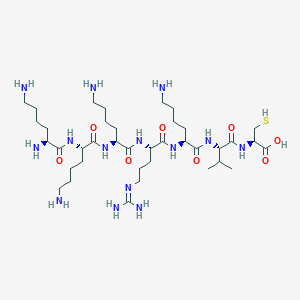
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
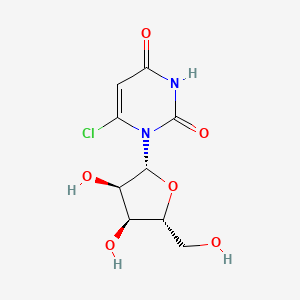
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)
